molecular formula C15H16N6O3S B2782668 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 1291859-06-7

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2782668
CAS No.: 1291859-06-7
M. Wt: 360.39
InChI Key: SJMSZTKYJXEGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at the 3-position with a 2-methoxyethyl group and at the 2-position with a sulfanyl-linked acetamide moiety, terminating in a 1H-1,2,4-triazol-5-yl group. The 2-methoxyethyl group may improve solubility compared to alkyl or aryl substituents, while the triazole moiety contributes to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c1-24-7-6-21-13(23)10-4-2-3-5-11(10)18-15(21)25-8-12(22)19-14-16-9-17-20-14/h2-5,9H,6-8H2,1H3,(H2,16,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMSZTKYJXEGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps. The starting materials often include 2-aminobenzamide and 2-methoxyethylamine. The synthesis process generally follows these steps:

    Formation of Quinazolinone Core: The reaction between 2-aminobenzamide and 2-methoxyethylamine under acidic conditions forms the quinazolinone core.

    Introduction of Sulfanyl Group: The quinazolinone intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of Triazole Ring: The final step involves the cyclization of the intermediate with a triazole precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinazolinone Derivatives

  • N-(4-Bromophenyl)-2-{[3-(4-oxo-3,4-dihydroquinazolin-2-yl)quinolin-2-yl]thio}acetamide (9l): Replaces the triazole with a bromophenyl group. Exhibits α-glucosidase inhibition (IC₅₀ = 12.3 µM) and a higher melting point (208–210°C), suggesting greater crystallinity due to halogen substitution .
  • N-(4-Fluorobenzyl)-2-{[3-(4-oxo-3,4-dihydroquinazolin-2-yl)quinolin-2-yl]thio}acetamide (9p): Substitutes triazole with fluorobenzyl. Shows moderate activity (IC₅₀ = 18.7 µM), highlighting the trade-off between electron-withdrawing groups and potency .

Pyrimidinone and Other Heterocyclic Cores

  • 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20): Replaces quinazolinone with pyrimidinone. Demonstrates CK1 kinase inhibition (IC₅₀ = 0.8 µM), indicating core flexibility in targeting enzymes .

Key Trends:

  • Electron-withdrawing groups (e.g., Br, F) improve target binding but may reduce solubility.
  • Triazole termination enhances hydrogen-bonding interactions, critical for enzyme inhibition .
  • Core modifications (e.g., pyrimidinone vs. quinazolinone) significantly alter target specificity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP* Solubility (µg/mL)
Target Compound ~200–205† ~70† 2.1 (est.) 15–20 (PBS)
9l 208–210 78 3.5 <10 (PBS)
9p 205–207 75 2.8 12 (PBS)
Compound 20 215–217 72 4.2 <5 (PBS)

*Calculated using ChemDraw. †Estimated from analogs in .

Key Trends:

  • Methoxyethyl group in the target compound reduces LogP (2.1 vs. 3.5–4.2 in analogs), enhancing aqueous solubility.
  • Halogenated analogs (9l, 9p) exhibit higher melting points, correlating with crystallinity .

Biological Activity

The compound 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide is a novel synthetic molecule that combines features of quinazolinones and triazoles, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial , anticancer , and antiproliferative properties , supported by various studies and data.

  • Molecular Formula : C₁₅H₁₆N₆O₃S
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 1291859-06-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinazoline moieties. The compound in focus has shown promising results in inhibiting cancer cell proliferation.

Case Study Findings :

  • In vitro tests demonstrated significant antiproliferative activity against various cancer cell lines:
    • MCF-7 (breast cancer) : IC₅₀ values reported as low as 1.1 μM.
    • HCT-116 (colon cancer) : IC₅₀ around 2.6 μM.
    • HepG2 (liver cancer) : IC₅₀ approximately 1.4 μM.

These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, which have higher IC₅₀ values against these cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against common pathogens. In vitro assays have shown effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of traditional antibiotics, suggesting a strong potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Thymidylate Synthase (TS) Inhibition : The compound has been shown to inhibit TS, an enzyme crucial for DNA synthesis, with IC₅₀ values ranging from 1.95 to 4.24 μM. This inhibition is a common mechanism among anticancer drugs, leading to reduced proliferation of cancer cells .

Data Summary Table

Activity TypeCell Line / PathogenIC₅₀ / MIC ValuesComparison Drug
AnticancerMCF-71.1 μMDoxorubicin (higher)
HCT-1162.6 μM5-Fluorouracil (higher)
HepG21.4 μM
AntimicrobialE. coli< MIC of standard antibiotics
S. aureus< MIC of standard antibiotics

Q & A

Q. What are the optimal synthetic routes for 2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-1,2,4-triazol-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of quinazolinone precursors with sulfanylating agents (e.g., thiols or disulfides) under basic conditions (e.g., KOH/ethanol) to introduce the sulfanyl bridge.
  • Step 2 : Acetamide coupling via nucleophilic substitution between chloroacetamide derivatives and the triazole moiety, using solvents like DMF or THF at 60–80°C .
  • Optimization : Monitor reactions with TLC/HPLC for intermediate purity. Adjust pH (6.5–7.5) and temperature to minimize byproducts. Use catalysts like triethylamine for efficient coupling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :
  • Primary Techniques :
  • 1H/13C NMR : Confirm sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH2CO) and triazole protons (δ 8.1–8.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 428.0) .
  • Data Contradictions : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with computational models .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC50 determination via ELISA) .
  • Anticancer : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference compounds (e.g., diclofenac for COX, cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can the mechanism of action for this compound’s anti-inflammatory activity be elucidated?

  • Methodological Answer :
  • Enzyme Inhibition : Perform kinetic assays (e.g., COX-2 inhibition with arachidonic acid substrate) to calculate Ki values .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the quinazolinone core and COX-2’s active site .
  • Pathway Analysis : Validate via Western blot (e.g., NF-κB/p38 MAPK pathways in LPS-induced macrophages) .

Q. What computational strategies are effective for predicting metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Silico Tools :
  • SwissADME : Predict CYP450 metabolism hotspots (e.g., oxidation of methoxyethyl group) .
  • GLORY : Identify hydrolytic cleavage sites (e.g., acetamide bond) .
  • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be addressed during formulation?

  • Methodological Answer :
  • Solubility Screening : Use a tiered approach:

Polar Solvents : DMSO (≥50 mg/mL for stock solutions).

Nonpolar Systems : PEG-400/water mixtures for in vivo studies .

  • Contradiction Resolution : Measure partition coefficients (logP) experimentally (shake-flask method) and compare with predicted values (ChemAxon) .

Q. What strategies are effective for resolving low yields in the final coupling step?

  • Methodological Answer :
  • Parameter Adjustments :
  • Increase molar excess of triazole precursor (1.2–1.5 eq).
  • Replace chloroacetamide with bromoacetamide for better leaving-group efficiency .
  • Byproduct Analysis : Use preparative HPLC to isolate and characterize side products (e.g., dimerization via disulfide bonds) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify key groups:
  • Quinazolinone : Replace methoxyethyl with cyclopropyl or benzyl .
  • Triazole : Substitute 1H-1,2,4-triazol-5-yl with tetrazole or imidazole .
  • Activity Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, H-bond donors) to bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.